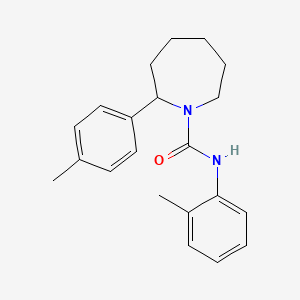![molecular formula C18H21FN2O4S B4462506 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4462506.png)
5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide
Overview
Description
5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide, also known as FN1, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to have anti-inflammatory effects. Specifically, it has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response. 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide in lab experiments is its specificity. 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to selectively inhibit certain enzymes and pathways, making it a valuable tool for studying these processes in vitro and in vivo. Additionally, 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in research.
One limitation of using 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide in lab experiments is its potential toxicity. While 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, the specificity of 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide may limit its usefulness in certain types of experiments, as it may not be effective against all types of cancer cells or inflammatory pathways.
Future Directions
There are several potential future directions for research on 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide. One area of interest is the development of new cancer treatments based on the anti-cancer properties of 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide. Researchers are also interested in studying the potential use of 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide in the treatment of other diseases such as inflammatory bowel disease and asthma. Additionally, there is ongoing research into the mechanism of action of 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide, with the goal of identifying new targets for drug development. Finally, researchers are interested in studying the potential toxicity of 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide in vivo, with the goal of developing safer and more effective treatments based on this compound.
Scientific Research Applications
5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to have a range of potential scientific research applications. One of the primary uses of this compound is in the study of cancer. 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, 5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-17-7-4-15(19)12-18(17)26(22,23)20-13-14-2-5-16(6-3-14)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVMOOJBACSDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4462445.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B4462451.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)
![N-(2-methoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462458.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4462460.png)
![6-(4-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4462469.png)
![1-methyl-4-({4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}sulfonyl)piperazine](/img/structure/B4462481.png)
![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4462495.png)

![N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462514.png)
